molecular formula C7H8N4 B13426214 2-(Azidomethyl)-6-methylpyridine

2-(Azidomethyl)-6-methylpyridine

Cat. No.: B13426214
M. Wt: 148.17 g/mol
InChI Key: LLRMJHQGASVQCU-UHFFFAOYSA-N
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Description

2-(Azidomethyl)-6-methylpyridine is an organic compound that features an azido group attached to a methylpyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azidomethyl)-6-methylpyridine typically involves the introduction of an azido group to a methylpyridine precursor. One common method is the reaction of 2-(chloromethyl)-6-methylpyridine with sodium azide in an appropriate solvent such as dimethylformamide (DMF) under reflux conditions. This reaction proceeds via nucleophilic substitution, where the chloride is replaced by the azido group.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous azide compounds.

Chemical Reactions Analysis

Types of Reactions: 2-(Azidomethyl)-6-methylpyridine can undergo various chemical reactions, including:

    Cycloaddition Reactions:

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution Reactions: The azido group can be replaced by other nucleophiles in substitution reactions.

Common Reagents and Conditions:

    Cycloaddition: Copper(I) catalysts are often used in the Huisgen cycloaddition.

    Reduction: Palladium on carbon (Pd/C) is a common catalyst for the reduction of azides to amines.

    Substitution: Sodium azide is used for the initial synthesis, and other nucleophiles can be used for further substitution reactions.

Major Products Formed:

    Triazoles: Formed from cycloaddition reactions.

    Amines: Formed from reduction reactions.

    Various substituted pyridines: Formed from substitution reactions.

Scientific Research Applications

2-(Azidomethyl)-6-methylpyridine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of heterocycles and other complex molecules.

    Biology: Utilized in bioorthogonal chemistry for labeling and tracking biomolecules.

    Industry: Used in the development of new materials, including polymers and advanced materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-(Azidomethyl)-6-methylpyridine largely depends on the specific reactions it undergoes. In cycloaddition reactions, the azido group reacts with alkynes to form triazoles, which can then interact with various biological targets or materials. In reduction reactions, the azido group is converted to an amine, which can participate in further chemical reactions or interact with biological systems.

Comparison with Similar Compounds

    2-(Azidomethyl)pyridine: Lacks the methyl group at the 6-position.

    6-Methylpyridine: Lacks the azido group.

    2-(Azidomethyl)-pyrimidine: Contains a pyrimidine ring instead of a pyridine ring.

Uniqueness: 2-(Azidomethyl)-6-methylpyridine is unique due to the presence of both the azido group and the methyl group on the pyridine ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthetic chemistry and material science.

Properties

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

2-(azidomethyl)-6-methylpyridine

InChI

InChI=1S/C7H8N4/c1-6-3-2-4-7(10-6)5-9-11-8/h2-4H,5H2,1H3

InChI Key

LLRMJHQGASVQCU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)CN=[N+]=[N-]

Origin of Product

United States

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